molecular formula C8H12Br2O3 B12059222 2-Bromoisobutyric anhydride CAS No. 42069-15-8

2-Bromoisobutyric anhydride

Cat. No.: B12059222
CAS No.: 42069-15-8
M. Wt: 315.99 g/mol
InChI Key: CHYAZMNKLHWVBP-UHFFFAOYSA-N
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Preparation Methods

2-Bromoisobutyric anhydride can be synthesized through the esterification of 2-bromo-2-methylpropanoic acid. One common method involves reacting 2-bromo-2-methylpropanoic acid with pyridine in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) . The reaction is typically carried out at room temperature, and the product is purified through recrystallization.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis.

Chemical Reactions Analysis

2-Bromoisobutyric anhydride undergoes several types of chemical reactions, including:

Common reagents used in these reactions include pyridine, DMAP, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The primary mechanism of action of 2-Bromoisobutyric anhydride in ATRP involves the formation of a radical species. The compound reacts with a transition metal catalyst, typically copper, to generate a radical that initiates the polymerization process . This radical species then propagates the polymer chain by reacting with monomers, leading to the formation of a polymer with controlled molecular weight and architecture.

Comparison with Similar Compounds

2-Bromoisobutyric anhydride is unique due to its high efficiency as an ATRP initiator. Similar compounds include:

These compounds share some similarities in their chemical structure and reactivity but differ in their specific applications and efficiency in polymerization processes.

Properties

IUPAC Name

(2-bromo-2-methylpropanoyl) 2-bromo-2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12Br2O3/c1-7(2,9)5(11)13-6(12)8(3,4)10/h1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHYAZMNKLHWVBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OC(=O)C(C)(C)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Br2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42069-15-8
Record name 42069-15-8
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